![molecular formula C21H26N2O2 B2514260 (1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 838879-65-5](/img/structure/B2514260.png)

(1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

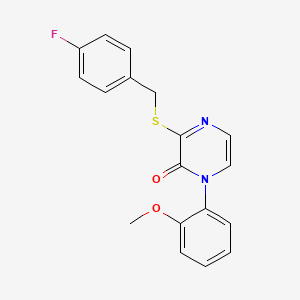

The synthesis of imidazole derivatives is a significant area of research due to their potential therapeutic applications. In the first study, the synthesis of (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol was achieved through a series of reactions starting from phenylmethamine and potassium thiocyanate, followed by nucleophilic substitution and Dehydrative Cyclization. The final product was obtained after S-methylation and oxidation processes. This compound was designed as a selective COX-2 inhibitor, with the synthesis confirmed by IR, NMR, and Mass spectra .

Molecular Structure Analysis

The molecular structure of the synthesized compound in the first study was designed based on the structure-activity relationship (SAR) of selective COX-2 inhibitors. Docking studies were performed to ensure that the compound exhibited favorable selectivity towards the COX-2 isoenzyme over COX-1. The structural elucidation using spectroscopic methods such as IR, NMR, and Mass spectra provided confirmation of the intended molecular structure .

Chemical Reactions Analysis

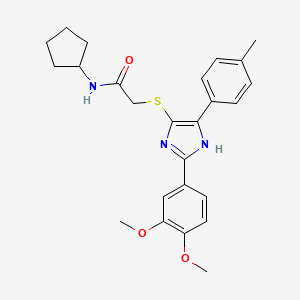

In the second study, the synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives was accomplished by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride. These alcohols were then converted into carbonyl compounds through the formation of quaternary salts. The (1-methyl-1H-imidazol-2-yl)methanol system was highlighted as a masked form of the carbonyl group, serving as a synthon for the group .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were not explicitly detailed in the provided papers. However, the use of IR, NMR, and Mass spectra in the first study suggests that the compound has specific physical and chemical characteristics that were confirmed through these analytical techniques. The second study implies that the (1-methyl-1H-imidazol-2-yl)methanol derivatives have the ability to be converted into carbonyl compounds, indicating a level of chemical reactivity and versatility in synthetic applications .

Aplicaciones Científicas De Investigación

Catalyst Development and Reusability

One study discusses the development of an efficient reusable catalyst for the oxidation of primary alcohols and hydrocarbons, utilizing a molybdenum(VI) complex with a thiazole-hydrazone ligand encapsulated in zeolite Y. The catalyst demonstrated high catalytic activity, improved stability, and operational flexibility, with the ability to be reused multiple times without significant loss of activity (Ghorbanloo & Maleki Alamooti, 2017).

Fluorescence and Sensing Applications

Research on the synthesis and fluorescence properties of Zn~(2+) fluorescent probes has shown that specific chemical structures can result in strong fluorescence when coordinated with Zn2+, indicating potential applications in fluorescence-based sensing technologies (Zheng Wen-yao, 2012).

Synthetic Chemistry Advancements

A study on the synthesis and application of imidazole derivatives highlights the preparation of (1-methyl-1H-imidazol-2-yl)methanol derivatives, which are convertible into carbonyl compounds. This research provides insights into novel synthetic routes and the utility of imidazole derivatives in organic chemistry (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Green Chemistry Approaches

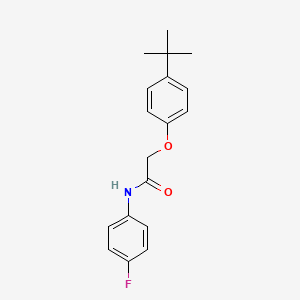

A study exploring the use of methanol as both a C1 synthon and H2 source for selective N-methylation of amines and transfer hydrogenation of nitroarenes using RuCl3 highlights the efficiency and environmental benefits of such green chemistry approaches. This method provides a cost-effective and clean alternative for chemical synthesis and functionalization processes (Sarki et al., 2021).

Anion Hosting and Molecular Aggregation

Another research area includes the development of imidazole-based bisphenol as a versatile host for anions, demonstrating the potential for creating complex structures with specific hosting capabilities for various ions (Nath & Baruah, 2012).

Direcciones Futuras

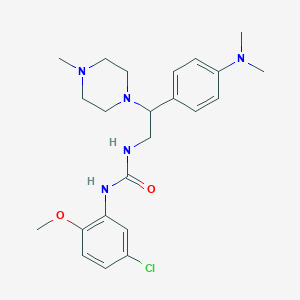

Imidazole and its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future research directions could involve exploring these biological activities for this specific compound.

Propiedades

IUPAC Name |

[1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]benzimidazol-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-15(2)17-10-9-16(3)13-20(17)25-12-6-11-23-19-8-5-4-7-18(19)22-21(23)14-24/h4-5,7-10,13,15,24H,6,11-12,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSKBRJAWHYDLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCCCN2C3=CC=CC=C3N=C2CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6Ar,12aR)-9,12a-dihydroxy-2,3-dimethoxy-8-(3-methylbut-2-enyl)-6,6a-dihydrochromeno[3,4-b]chromen-12-one](/img/structure/B2514185.png)

![N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2514192.png)

![N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2514193.png)

![3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride](/img/structure/B2514195.png)

![2-Amino-5-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B2514200.png)